molecular formula C20H26N8 B2663230 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097926-56-0

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

Cat. No.: B2663230
CAS No.: 2097926-56-0
M. Wt: 378.484
InChI Key: GDNRKIYVLYGALP-UHFFFAOYSA-N
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Description

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C20H26N8 and its molecular weight is 378.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

  • The synthesis of novel compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety has been explored for their potential in inducing intrinsic apoptosis pathways in cancer cells, particularly colon cancer HCT-116 cells. These compounds show promise as anticancer agents due to their selective cytotoxicity and ability to induce apoptosis via mitochondrial pathways (Gamal-Eldeen et al., 2014).

Heterocyclic Chemistry and Synthesis

  • Research into heterocyclic synthesis has led to the development of novel derivatives with the incorporation of the pyrazolo[3,4-d]pyrimidin-4-yl group. These efforts are aimed at expanding the chemical space and understanding the properties of such compounds, which are valuable in medicinal chemistry and drug design. For instance, the synthesis of thioxopyrimidine derivatives incorporating this moiety has been reported, highlighting the versatility and potential applications in developing new therapeutic agents (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antioxidant Evaluation

  • Studies have also investigated the antioxidant properties of new pyrazolopyridine derivatives, demonstrating the potential of these compounds in protecting DNA from damage induced by oxidative stress. This research underscores the importance of the pyrazolo[3,4-d]pyrimidin-4-yl moiety in the design of antioxidant agents, which could have further implications in preventing diseases associated with oxidative damage (M. Gouda, 2012).

Chemical Reactions and Properties

  • The exploration of chemical reactions involving compounds containing the pyrazolo[3,4-d]pyrimidin-4-yl group has provided insights into the synthesis of diverse heterocyclic systems. These studies not only contribute to the fundamental understanding of chemical reactivity but also pave the way for the discovery of new molecules with potential therapeutic applications. For example, the synthesis of 5,8-diamino-substituted derivatives showcases the reactivity and functionalization possibilities of this chemical group (Paronikyan et al., 2016).

Properties

IUPAC Name

1,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-13-24-18(16-11-23-27(2)20(16)25-13)26-14-7-9-28(10-8-14)19-15-5-3-4-6-17(15)21-12-22-19/h11-12,14H,3-10H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRKIYVLYGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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